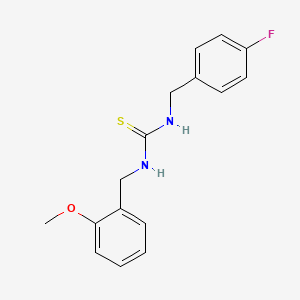
N-(4-fluorobenzyl)-N'-(2-methoxybenzyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorobenzyl)-N'-(2-methoxybenzyl)thiourea, also known as FBMT, is a chemical compound that has gained significant attention in scientific research in recent years. This compound belongs to the class of thiourea derivatives, which have been extensively studied for their potential applications in various fields, including medicinal chemistry, material science, and biochemistry. FBMT, in particular, has been found to possess unique properties that make it a promising candidate for various research applications.
Mécanisme D'action
The mechanism of action of N-(4-fluorobenzyl)-N'-(2-methoxybenzyl)thiourea is believed to be mediated through the inhibition of tubulin polymerization. Tubulin is a protein that is essential for cell division and proliferation, and its inhibition can lead to the arrest of the cell cycle and ultimately cell death. N-(4-fluorobenzyl)-N'-(2-methoxybenzyl)thiourea has been found to bind to the colchicine-binding site on tubulin, which is essential for tubulin polymerization. This binding leads to the destabilization of microtubules, which are essential for cell division and proliferation.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-N'-(2-methoxybenzyl)thiourea has been found to exhibit potent anticancer and antifungal activity in various in vitro and in vivo models. In addition to its activity against cancer and fungal cells, N-(4-fluorobenzyl)-N'-(2-methoxybenzyl)thiourea has also been found to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. N-(4-fluorobenzyl)-N'-(2-methoxybenzyl)thiourea has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the development of new anti-inflammatory agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(4-fluorobenzyl)-N'-(2-methoxybenzyl)thiourea in scientific research is its potent anticancer and antifungal activity. This activity makes it a promising candidate for the development of new anticancer and antifungal agents. Another advantage of using N-(4-fluorobenzyl)-N'-(2-methoxybenzyl)thiourea is its unique properties, which make it a promising candidate for various research applications, including material science and biochemistry. However, one of the limitations of using N-(4-fluorobenzyl)-N'-(2-methoxybenzyl)thiourea is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several future directions for research on N-(4-fluorobenzyl)-N'-(2-methoxybenzyl)thiourea. One potential direction is the development of new anticancer and antifungal agents based on the structure of N-(4-fluorobenzyl)-N'-(2-methoxybenzyl)thiourea. Another potential direction is the synthesis of new MOFs using N-(4-fluorobenzyl)-N'-(2-methoxybenzyl)thiourea as a ligand. Additionally, further studies are needed to elucidate the mechanism of action of N-(4-fluorobenzyl)-N'-(2-methoxybenzyl)thiourea and its potential applications in various scientific fields. Finally, more research is needed to optimize the synthesis and purification of N-(4-fluorobenzyl)-N'-(2-methoxybenzyl)thiourea to improve its yield and purity.
Méthodes De Synthèse
The synthesis of N-(4-fluorobenzyl)-N'-(2-methoxybenzyl)thiourea involves the reaction between 4-fluorobenzyl isothiocyanate and 2-methoxybenzylamine in anhydrous ethanol. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The yield of N-(4-fluorobenzyl)-N'-(2-methoxybenzyl)thiourea is typically around 70-80%, and the purity of the compound can be confirmed using various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
Applications De Recherche Scientifique
N-(4-fluorobenzyl)-N'-(2-methoxybenzyl)thiourea has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, N-(4-fluorobenzyl)-N'-(2-methoxybenzyl)thiourea has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. This activity is believed to be mediated through the inhibition of tubulin polymerization, which is essential for cell division and proliferation. N-(4-fluorobenzyl)-N'-(2-methoxybenzyl)thiourea has also been found to possess antifungal activity against various fungal strains, making it a potential candidate for the development of new antifungal agents.
In material science, N-(4-fluorobenzyl)-N'-(2-methoxybenzyl)thiourea has been studied for its potential applications in the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials that have gained significant attention in recent years due to their potential applications in gas storage, separation, and catalysis. N-(4-fluorobenzyl)-N'-(2-methoxybenzyl)thiourea has been found to be an effective ligand for the synthesis of MOFs, and its unique properties make it a promising candidate for the development of new MOFs with enhanced properties.
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2OS/c1-20-15-5-3-2-4-13(15)11-19-16(21)18-10-12-6-8-14(17)9-7-12/h2-9H,10-11H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIASQGHQQFWFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=S)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-3-(2-methoxybenzyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5811010.png)
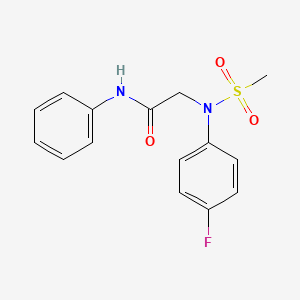
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5811024.png)
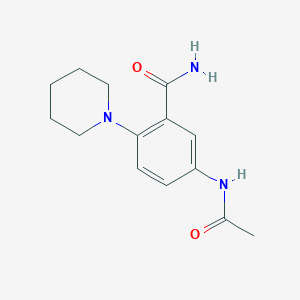
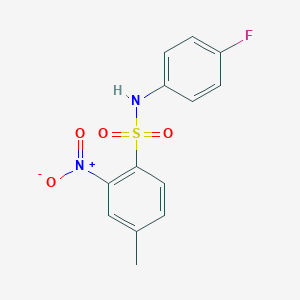
![N-[3-(acetylamino)phenyl]isonicotinamide](/img/structure/B5811030.png)
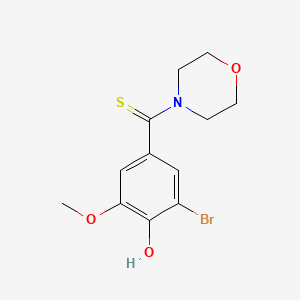
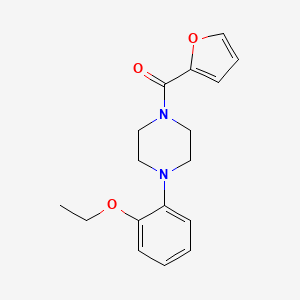
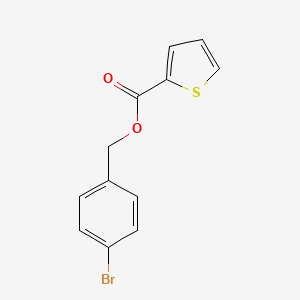
![ethyl 4-[({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate](/img/structure/B5811064.png)
![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5811079.png)

![4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzamide](/img/structure/B5811087.png)